Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzodioxole moiety fused to a benzo[d]thiazol ring via an azetidine linker. The structure comprises:
- Benzo[d][1,3]dioxol-5-yl: A methylenedioxy-substituted aromatic ring, often associated with metabolic stability and bioactivity in medicinal chemistry .
- 4-Methoxybenzo[d]thiazol-2-yl: A thiazole ring fused to a benzene ring with a methoxy substituent, enhancing electron density and influencing binding interactions .
- Azetidin-1-yl: A four-membered nitrogen-containing ring, contributing to conformational rigidity and pharmacokinetic optimization .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-23-14-3-2-4-16-17(14)20-19(27-16)26-12-8-21(9-12)18(22)11-5-6-13-15(7-11)25-10-24-13/h2-7,12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDVAFTJKLDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is hypothesized that the compound interacts with cellular targets leading to changes in cellular processes.
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some studies suggest that it may have antitumor activities, indicating that it could induce apoptosis and cause cell cycle arrests in certain cell lines.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity.
Biological Activity
The compound Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure
The compound can be characterized by its unique structural components:
- Benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
- Azetidinone ring , contributing to its pharmacological properties.
- 4-Methoxybenzo[d]thiazole substituent, which may enhance biological interactions.
The molecular formula is with a molecular weight of approximately 372.45 g/mol.
Anti-Cancer Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anti-cancer properties. For instance:
- A study reported that benzoxazepine derivatives demonstrated cytotoxicity against various solid tumor cell lines, with varying efficacy depending on the specific cancer type. The results highlighted their potential as chemotherapeutic agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- In vitro assays showed that the compound under discussion could inhibit the proliferation of specific cancer cell lines with an IC50 value ranging from 3.5 to 5.6 nM, indicating a potent activity compared to other analogs .
Anti-Inflammatory Activity
The compound also exhibits promising anti-inflammatory effects:
- Research has shown that benzodioxole derivatives can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation varies based on the cancer cell type and suggests a mechanism by which these compounds could alleviate inflammation associated with tumor progression .
Antimicrobial Activity
While primarily noted for its anti-cancer properties, some studies have explored the antimicrobial potential of benzodioxole derivatives:
- Limited antimicrobial activity was observed against certain bacterial pathogens, indicating that while the primary focus has been on cancer treatment, there may be applications in treating infections as well .
Case Study 1: Synthesis and Evaluation of Benzodioxole Derivatives
In a recent study, researchers synthesized several analogs of benzodioxole and evaluated their biological activities. The results indicated that modifications to the benzodioxole structure significantly impacted their cytotoxicity against cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of its precursors, suggesting that structural optimization can enhance therapeutic efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study demonstrated that introducing methoxy groups into the benzodioxole framework improved anti-cancer activity. The presence of methoxy groups was correlated with increased lipophilicity and better cellular uptake, leading to enhanced cytotoxic effects against various cancer cell lines .
Data Tables
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone (CAS: 1420867-95-3)
- Structure : Similar azetidine core but replaces the 4-methoxybenzo[d]thiazol-oxy group with a hydroxymethyl substituent.
- Properties : Molecular weight = 235.24 g/mol; likely higher polarity due to the hydroxymethyl group, impacting solubility .
- Synthesis: Not detailed in evidence but inferred to involve azetidine functionalization.
(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone (4a)
- Structure : Benzo[d][1,3]dioxol-5-yl linked to a dihydropyrazole ring and morpholine.
- Properties : Melting point = 138–140°C; yield = 77% .
- Key Difference : The dihydropyrazole and morpholine groups introduce hydrogen-bonding capacity, contrasting with the azetidine-thiazole linkage in the target compound.
Compounds with Benzo[d]thiazol-2-yl Moieties
Benzo[d]thiazol-2-yl(4-methoxyphenyl)methanone (4be)
- Structure : 4-Methoxyphenyl group directly attached to benzo[d]thiazol-2-yl.
- Synthesis : Likely involves Friedel-Crafts acylation or Suzuki coupling.
(4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g)
- Structure : Benzo[d]thiazol-2-yl linked to a piperazine-propoxypiperazine chain.
- Properties : Melting point = 99.2–99.7°C; yield = 28.1% .
- Key Difference : The piperazine-propoxypiperazine chain introduces multiple basic nitrogen atoms, contrasting with the azetidine-methoxybenzothiazole group in the target compound.
Azetidine-Containing Analogues
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-One (6a–j)
- Structure : Azetidine-free but shares thiazole and benzylidene moieties.
- Properties : Varied melting points and yields depending on substituents; e.g., compound 6a synthesized in 63.6% yield .
- Key Difference : Lack of fused benzodioxole-thiazole system reduces structural complexity compared to the target compound.
Comparative Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Table 2. Structural Features and Functional Groups
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling the benzodioxole-azetidine intermediate with 4-methoxybenzo[d]thiazol-2-yl via nucleophilic substitution, similar to methods in .
- Polarity and Solubility : The hydroxymethyl analogue (CAS: 1420867-95-3) may exhibit higher aqueous solubility than the target compound due to its polar substituent.
- Thermal Stability : Compounds like 4a and 4g show melting points correlating with substituent bulkiness and hydrogen-bonding capacity, suggesting the target compound’s thermal behavior could be intermediate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
